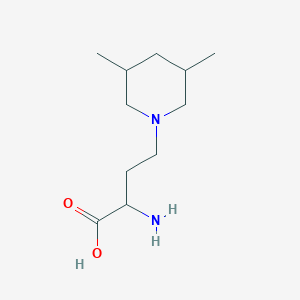
2-Amino-4-(3,5-dimethylpiperidin-1-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-Amino-4-(3,5-dimethylpiperidin-1-yl)butanoic acid involves several steps. One common method includes the reaction of 3,5-dimethylpiperidine with a suitable amino acid precursor under controlled conditions . The reaction typically requires specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve bulk custom synthesis and procurement .
化学反应分析
2-Amino-4-(3,5-dimethylpiperidin-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
科学研究应用
This compound has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Researchers use it to investigate biological pathways and interactions.
Medicine: It serves as a model compound for drug development and pharmacological studies.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 2-Amino-4-(3,5-dimethylpiperidin-1-yl)butanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
相似化合物的比较
2-Amino-4-(3,5-dimethylpiperidin-1-yl)butanoic acid can be compared with other similar compounds such as:
This compound derivatives: These compounds have slight modifications in their structure, leading to different properties and applications.
Other piperidine derivatives: Compounds like 3,5-dimethylpiperidine share structural similarities but differ in their functional groups and reactivity.
This compound’s uniqueness lies in its specific structure, which allows for diverse applications in various fields of research and industry.
属性
分子式 |
C11H22N2O2 |
|---|---|
分子量 |
214.30 g/mol |
IUPAC 名称 |
2-amino-4-(3,5-dimethylpiperidin-1-yl)butanoic acid |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-9(2)7-13(6-8)4-3-10(12)11(14)15/h8-10H,3-7,12H2,1-2H3,(H,14,15) |
InChI 键 |
YQLXXAIHZDGVKU-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(CN(C1)CCC(C(=O)O)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![benzyl N-{1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate](/img/structure/B13494481.png)

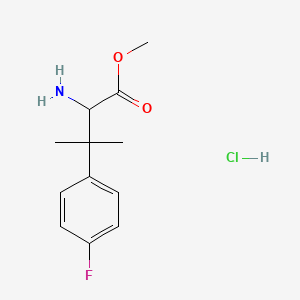
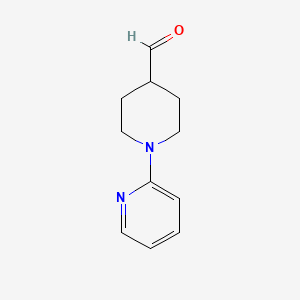
![2-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid](/img/structure/B13494512.png)

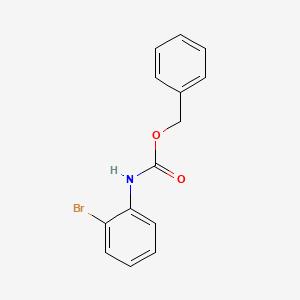
![rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine hydrochloride, trans](/img/structure/B13494542.png)

![rac-tert-butyl (1R,2S,6S,7R,8R)-8-amino-4-azatricyclo[5.2.2.0,2,6]undecane-4-carboxylate](/img/structure/B13494550.png)
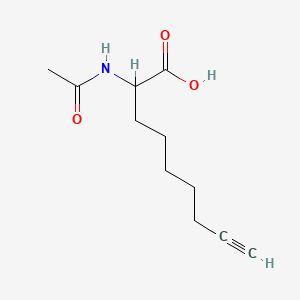

![Benzyl 6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13494565.png)
